Differential Nucleoside Transporter Affinity: 2'-Deoxyuridine vs. Halogenated Analogs
2'-Deoxyuridine exhibits a distinct affinity for the human erythrocyte nucleoside transporter compared to its 2'-halogenated derivatives, a key determinant of cellular uptake and bioavailability [1]. In zero-trans influx competition experiments against radiolabeled thymidine, 2'-deoxyuridine demonstrated a Ki value of 0.04-0.09 mM, which is similar to the Ki range for 2'-halogeno-2'-deoxyuridines. However, the maximal acceleration of thymidine efflux by 2'-deoxyuridine was 91% of the maximal velocity, a value markedly different from that of 2'-fluoro-2'-deoxyuridine (120%), 2'-chloro-2'-deoxyuridine (56%), and 2'-bromo-2'-deoxyuridine (49%), while 2'-iodo-2'-deoxyuridine failed to accelerate efflux entirely [1]. This indicates that while these nucleosides compete for the same binding site, their subsequent transport across the membrane is governed by the physicochemical properties of the 2'-substituent, making 2'-deoxyuridine a unique baseline for transport studies.
| Evidence Dimension | Maximal acceleration of thymidine efflux from human erythrocytes at 25°C |
|---|---|
| Target Compound Data | 91% of maximal velocity |
| Comparator Or Baseline | 2'-Fluoro-2'-deoxyuridine: 120%; 2'-Chloro-2'-deoxyuridine: 56%; 2'-Bromo-2'-deoxyuridine: 49%; 2'-Iodo-2'-deoxyuridine: 0% (no acceleration) |
| Quantified Difference | 2'-Deoxyuridine efflux acceleration is 29 percentage points lower than 2'-fluoro, 35 points higher than 2'-chloro, 42 points higher than 2'-bromo, and 91 points higher than 2'-iodo analog. |
| Conditions | Human erythrocyte zero-trans efflux assay using radiolabeled thymidine. |
Why This Matters
This quantifies that halogenation at the 2'-position profoundly alters membrane transport kinetics, meaning 2'-deoxyuridine cannot serve as a direct experimental surrogate for its halogenated counterparts in studies of cellular uptake or bioavailability.
- [1] Gati WP, Paterson AR. Interaction of 2'-halogeno-2'-deoxyuridines with the human erythrocyte nucleoside transport mechanism. Mol Pharmacol. 1983;23(1):146-152. View Source
